4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-dihydro-1H-pyrrol-3-ol
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Overview
Description
4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound featuring a bromophenyl group, a thiazole ring, and a pyrrol-3-ol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl ring, followed by the formation of the thiazole ring through a cyclization reaction. The pyrrol-3-ol moiety is then introduced via a condensation reaction with appropriate reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-dihydro-1H-pyrrol-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group such as an amine or ether.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
4-(4-bromophenyl)-1,3-thiazole: Shares the bromophenyl and thiazole moieties but lacks the pyrrol-3-ol structure.
5-imino-1-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-dihydro-1H-pyrrol-3-ol: Contains the pyrrol-3-ol and tetrahydropyran groups but not the bromophenyl-thiazole combination.
Uniqueness
4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-dihydro-1H-pyrrol-3-ol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H20BrN3O2S |
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Molecular Weight |
434.4 g/mol |
IUPAC Name |
4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-(oxan-4-ylmethyl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C19H20BrN3O2S/c20-14-3-1-13(2-4-14)15-11-26-19(22-15)17-16(24)10-23(18(17)21)9-12-5-7-25-8-6-12/h1-4,11-12,21,24H,5-10H2 |
InChI Key |
LEWAYMIEVAOZII-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CN2CC(=C(C2=N)C3=NC(=CS3)C4=CC=C(C=C4)Br)O |
Origin of Product |
United States |
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